molecular formula C4H7ClO4S B13078815 2-(Chlorosulfonyl)butanoic acid

2-(Chlorosulfonyl)butanoic acid

Cat. No.: B13078815
M. Wt: 186.61 g/mol
InChI Key: PONULSMGOYYMMD-UHFFFAOYSA-N
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Description

2-(Chlorosulfonyl)butanoic acid is an organic compound characterized by the presence of both a chlorosulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorosulfonyl)butanoic acid typically involves the chlorosulfonation of butanoic acid derivatives. One common method includes the reaction of butanoic acid with chlorosulfonic acid in the presence of a solvent like methylene chloride . The reaction conditions often require controlled temperatures and careful handling due to the reactivity of chlorosulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure safety and efficiency, often incorporating advanced techniques for handling and disposing of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-(Chlorosulfonyl)butanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.

    Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products: The major products formed from these reactions include sulfonamides, sulfonic acids, and various reduced derivatives.

Scientific Research Applications

2-(Chlorosulfonyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Chlorosulfonyl)butanoic acid exerts its effects involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Butanoic Acid: Lacks the chlorosulfonyl group, making it less reactive in certain types of reactions.

    Chlorosulfonic Acid: More reactive and used as a reagent in the synthesis of compounds like 2-(Chlorosulfonyl)butanoic acid.

    Sulfonic Acids: Similar in containing the sulfonyl group but differ in their overall structure and reactivity.

Uniqueness: this compound is unique due to the presence of both a chlorosulfonyl group and a carboxylic acid group, providing a combination of reactivity and functionality that is valuable in various chemical syntheses and applications .

Biological Activity

2-(Chlorosulfonyl)butanoic acid is a sulfonamide compound known for its diverse biological activities. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C4H7ClO3S
  • Molecular Weight : 182.62 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C(=O)O)S(=O)(=O)Cl

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. The chlorosulfonyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to:

  • Enzyme Inhibition : It may inhibit enzymes such as carbonic anhydrase, which is crucial in maintaining acid-base balance and fluid secretion in various tissues.
  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting bacterial cell wall synthesis and function.

Biological Activity Summary

Activity Type Description
AntimicrobialInhibits bacterial growth by targeting cell wall synthesis.
Anti-inflammatoryModulates inflammatory pathways, potentially reducing cytokine production.
AnticancerShows promise in inhibiting tumor growth through enzyme inhibition.

Case Studies and Research Findings

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound, against several bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
  • Anti-inflammatory Effects
    Research has indicated that this compound can reduce inflammation in vitro by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.
  • Anticancer Properties
    In a recent study, the compound was tested against various cancer cell lines, including breast and cervical cancer cells. Results showed that this compound inhibited cell proliferation significantly, with IC50 values indicating effective cytotoxicity at low concentrations.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other sulfonamide derivatives:

Compound Molecular Structure Biological Activity
2-AminobenzenesulfonamideC6H8N2O2SAntimicrobial; anti-inflammatory
4-ChlorobenzenesulfonamideC6H6ClNO2SAntimicrobial; anticancer
This compoundC4H7ClO3SAntimicrobial; anti-inflammatory; anticancer

Properties

Molecular Formula

C4H7ClO4S

Molecular Weight

186.61 g/mol

IUPAC Name

2-chlorosulfonylbutanoic acid

InChI

InChI=1S/C4H7ClO4S/c1-2-3(4(6)7)10(5,8)9/h3H,2H2,1H3,(H,6,7)

InChI Key

PONULSMGOYYMMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)S(=O)(=O)Cl

Origin of Product

United States

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